

troubleshooting common issues in indium solder joint reliability

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Technical Support Center: Indium Solder Joint Reliability

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments involving **indium** solder joint reliability.

Table of Contents

- Frequently Asked Questions (FAQs)
 - What are the most common failure modes in **indium** solder joints?
 - What causes voiding in **indium** solder joints and what is an acceptable level?
 - How does oxidation affect **indium** solder joint reliability?
 - What is the role of intermetallic compounds (IMCs) in joint reliability?
 - Why are my **indium** solder joints brittle?
 - What leads to cracking in **indium** solder joints?

- Troubleshooting Guides
 - Troubleshooting Void Formation
 - Troubleshooting Poor Wetting & Dewetting
 - Troubleshooting Brittle Solder Joints and Cracking
- Data & Properties
 - Table 1: Physical and Mechanical Properties of Pure **Indium**
 - Table 2: Properties of Common **Indium** Solder Alloys
- Experimental Protocols
 - Protocol 1: Shear Strength Testing of **Indium** Solder Joints
 - Protocol 2: Thermal Cycling for Reliability Assessment
 - Protocol 3: Cross-Sectioning and SEM/EDS Analysis of Solder Joints

Frequently Asked Questions (FAQs)

What are the most common failure modes in **indium** solder joints?

The primary failure mechanisms in **indium** solder joints include:

- Creep Rupture: Due to **indium**'s low melting point, it is susceptible to creep, which is time-dependent deformation under a constant load. This can lead to the nucleation and coalescence of cavities, eventually resulting in joint failure.
- Voiding: The formation of gas-filled cavities within the solder joint can reduce the cross-sectional area for load-bearing and heat dissipation, creating localized stress concentrations and hot spots that compromise reliability.^{[1][2][3]}
- Phase Segregation: Under extreme and unidirectional thermal or electrical gradients, **indium** can migrate towards one interface of the joint, leading to an accumulation of voids at the

other interface and eventual failure.

- **Brittle Fracture:** The formation of thick and brittle intermetallic compound (IMC) layers at the solder/substrate interface can lead to cracking and failure under mechanical or thermal stress.[\[4\]](#)
- **Thermal Fatigue:** Repeated temperature fluctuations can induce stress in the solder joint due to a mismatch in the coefficient of thermal expansion (CTE) between the solder and the bonded materials, leading to crack initiation and propagation.[\[5\]](#)

What causes voiding in **indium** solder joints and what is an acceptable level?

Voiding is primarily caused by the outgassing of volatiles from the flux during the reflow process.[\[1\]](#)[\[3\]](#)[\[6\]](#) If these gases become entrapped in the molten solder before it solidifies, voids are formed.[\[2\]](#)[\[3\]](#) Other contributing factors include:

- **Inadequate Reflow Profile:** A rapid preheat rate can cause flux to boil and spatter, while an insufficient time above liquidus (TAL) may not allow enough time for volatiles to escape.[\[7\]](#)
- **Solder Paste Chemistry:** The type and amount of flux in the solder paste can significantly influence void formation.[\[1\]](#)[\[3\]](#)
- **Surface Finish and Oxidation:** Oxides on the solder powder or substrate surfaces can hinder proper wetting and coalescence, trapping flux and leading to voids.
- **Solder Volume:** Insufficient solder paste volume can lead to "starvation voids" at the pad interface.[\[6\]](#)

According to IPC-A-610, a common standard in electronics assembly, voiding in a solder joint is generally considered a defect if the cumulative projected area of all voids in a single joint exceeds 25% of the total joint area in an X-ray image.[\[8\]](#)[\[9\]](#)[\[10\]](#) However, for critical applications, a lower percentage may be required, and it's often best to establish an application-specific acceptance criterion.

How does oxidation affect **indium** solder joint reliability?

Oxidation is a primary cause of poor solder wetting.[11] **Indium** readily oxidizes when exposed to air, especially at elevated temperatures. This oxide layer acts as a barrier, preventing the molten solder from making direct contact with the substrate, which is necessary for the formation of a strong metallurgical bond.[11] Poor wetting can result in:

- Solder balling up on the surface instead of spreading.[11]
- Reduced solder joint area and strength.
- Increased voiding due to trapped flux that is unable to be displaced by the solder.

To mitigate oxidation, it is crucial to use an appropriate flux to chemically remove the oxide layer during reflow.[11] Soldering in an inert atmosphere, such as nitrogen, can also help to minimize oxidation.[12]

What is the role of intermetallic compounds (IMCs) in joint reliability?

Intermetallic compounds (IMCs) are chemical compounds formed at the interface between the solder and the substrate (e.g., Cu, Au, Ni). A thin, continuous IMC layer is essential for a good metallurgical bond and a reliable solder joint.[13][14] However, the reliability can be compromised if the IMC layer becomes too thick or brittle.[4][15]

- Excessive IMC Growth: High reflow temperatures and long reflow times can lead to the growth of thick IMC layers.[15] These layers are often brittle and can be a site for crack initiation under stress.
- Brittle IMC Phases: Certain IMCs, such as those formed between tin and gold, can be inherently brittle and may lead to joint failure. **Indium**-based solders are often recommended for soldering to gold because they dissolve gold to a lesser extent than tin-based solders, reducing the formation of brittle gold-tin intermetallics.[16]

Why are my **indium** solder joints brittle?

Brittle **indium** solder joints are often a result of:

- Excessive Intermetallic Compound (IMC) Growth: As mentioned above, thick and brittle IMC layers are a common cause of embrittlement.[4] This can be exacerbated by high soldering

temperatures or prolonged soldering times.

- Contamination: Contaminants in the solder or on the substrate surfaces can interfere with the formation of a proper metallurgical bond and lead to a brittle joint.
- Cold Solder Joint: Insufficient heat during the soldering process can result in a "cold joint" with a dull, rough appearance and poor wetting, leading to a weak and brittle connection.[\[17\]](#)
- Work Hardening: While **indium** is very soft, repeated mechanical stress can cause some degree of work hardening, making it more brittle.

What leads to cracking in **indium** solder joints?

Solder joint cracking is a significant reliability concern and can be caused by several factors:

- Thermal Cycling: The repeated expansion and contraction of materials with different coefficients of thermal expansion (CTE) during temperature changes is a primary cause of fatigue cracks.[\[5\]](#)[\[18\]](#)
- Mechanical Stress: Vibration, shock, or other mechanical loads can induce stress in the solder joint, leading to cracking, especially if the joint is already weakened by other defects.[\[5\]](#)[\[19\]](#)
- Brittle Intermetallic Compounds: Cracks can initiate and propagate along thick or brittle IMC layers at the solder/substrate interface.[\[4\]](#)
- Insufficient Solder Volume: A solder-starved joint will have reduced mechanical strength and be more susceptible to cracking under stress.

Troubleshooting Guides

Troubleshooting Void Formation

This guide provides a systematic approach to identifying and resolving voiding issues in **indium** solder joints.

Question: What should I do if I observe excessive voiding in my **indium** solder joints?

Answer: Follow these troubleshooting steps:

- Characterize the Voids:
 - Location: Are the voids in the bulk of the solder, or concentrated at the interface with the pad? Voids at the pad may indicate wetting issues or solder starvation.[6]
 - Size and Shape: Are they large and bubble-like (typical of outgassing) or small and scattered?[6]
 - Quantify: Use X-ray inspection to determine the percentage of voiding.[10]
- Review the Reflow Profile:
 - Preheat Ramp Rate: A ramp rate that is too fast can cause flux to boil. A recommended ramp rate is between 0.75°C/s and 2°C/s.[7]
 - Soak Stage: A soak profile can sometimes help to reduce voiding by allowing more time for volatiles to escape before reflow, especially for large components.[20]
 - Time Above Liquidus (TAL): Ensure the TAL is sufficient (typically 30-90 seconds) to allow for complete outgassing.[20]
 - Peak Temperature: Excessively high peak temperatures can sometimes increase outgassing from the flux.[3]
- Evaluate Materials:
 - Solder Paste: Consider using a solder paste specifically formulated for low voiding.[1] These pastes often have flux chemistries that outgas less at higher temperatures.
 - Flux Selection: Ensure the flux is compatible with the **indium** alloy and substrates. A higher activity flux might improve wetting and help displace trapped gases, but could also produce more volatiles.
 - Substrate and Component Surfaces: Check for oxidation or contamination on the soldering surfaces, as this can impede wetting and trap flux.
- Assess the Stencil and Printing Process:

- Solder Paste Volume: Insufficient solder paste can lead to "starvation voids". Consider increasing the stencil aperture size or using a thicker stencil to increase the solder volume. [\[6\]](#)
- Stencil Design: For large thermal pads, consider modifying the stencil aperture to print multiple smaller deposits instead of one large one. This can create channels for gas to escape. [\[21\]](#)

Troubleshooting Poor Wetting & Dewetting

This guide addresses issues related to inadequate solder flow and coverage on the bonding surfaces.

Question: My **indium** solder is balling up and not flowing across the pads. What is causing this and how can I fix it?

Answer: This issue, known as poor wetting, is most commonly caused by oxidation. [\[11\]](#) Here is a troubleshooting workflow:

- Visual Inspection:
 - Does the solder appear as a balled-up droplet on the surface? [\[11\]](#)
 - Are there areas of the pad that are not covered by solder (non-wetting)?
 - Has the solder initially wet the surface and then pulled back, leaving a thin film (dewetting)?
- Surface Preparation and Cleanliness:
 - Oxidation: The primary culprit is often an oxide layer on the substrate or the solder itself. [\[11\]](#)
 - Contamination: Ensure surfaces are free of dirt, grease, or other residues that can act as a barrier to wetting. [\[22\]](#) Clean surfaces with a suitable solvent like isopropyl alcohol before soldering. [\[22\]](#)
- Flux Selection and Application:

- Flux Activity: A flux with higher activity may be needed to effectively remove stubborn oxides.
- Flux Volume: Ensure sufficient flux is present to cover the entire joint area during heating.
- Flux Compatibility: Verify that the chosen flux is designed for use with **indium** alloys and the specific substrate materials.
- Reflow Process Optimization:
 - Atmosphere: Reflowing in an inert atmosphere (e.g., nitrogen) can significantly reduce oxidation during the heating process.[\[12\]](#)
 - Temperature Profile:
 - An incorrect soldering temperature can lead to poor wetting.[\[23\]](#)
 - A soak stage in the reflow profile can help activate the flux and pre-clean the surfaces before the solder melts.
 - A rapid ramp to peak temperature can sometimes improve wetting for solder preforms by minimizing the time for oxidation to occur.[\[12\]](#)
- Alternative Oxide Removal:
 - If flux cannot be used, consider alternative methods for oxide removal such as chemical etches, plasma cleaning, or ultrasonic soldering.[\[11\]](#)

Troubleshooting Brittle Solder Joints and Cracking

This guide helps to diagnose and resolve issues of brittle fractures and cracking in **indium** solder joints.

Question: My **indium** solder joints are failing due to cracking. What are the likely causes and solutions?

Answer: Cracking in solder joints is typically a result of stress, which can be either thermally or mechanically induced, often exacerbated by a brittle joint structure.[\[5\]](#)

- Failure Analysis:
 - Cross-Sectioning and SEM/EDS: Perform a cross-section of the failed joint to examine the microstructure. Use Scanning Electron Microscopy (SEM) to view the fracture surface and Energy Dispersive X-ray Spectroscopy (EDS) to identify the composition of different phases, particularly the intermetallic compounds (IMCs).
 - Crack Location: Determine if the crack initiated and propagated through the bulk solder, at the solder/IMC interface, or through the IMC layer itself. Cracks at the interface or through the IMC often point to embrittlement issues.[\[4\]](#)
- Investigate Intermetallic Compound (IMC) Layer:
 - Thickness: Measure the thickness of the IMC layer. An excessively thick IMC layer can be a source of brittleness.
 - Composition: Identify the IMC phases present. Certain IMCs are more brittle than others.
- Review Soldering Process:
 - Reflow Profile: High peak temperatures and long times above liquidus can lead to excessive IMC growth.[\[15\]](#) Consider optimizing the profile to minimize thermal exposure while still achieving good wetting.
 - Solder Alloy Selection: Ensure the solder alloy is appropriate for the substrate metallization to avoid the formation of very brittle IMCs. For example, **indium**-containing solders are often preferred over tin-lead for soldering to gold.[\[16\]](#)
- Assess Mechanical and Thermal Stress:
 - Coefficient of Thermal Expansion (CTE) Mismatch: Significant CTE mismatches between the bonded components will induce higher stress during thermal cycling, increasing the likelihood of fatigue cracking.[\[5\]](#)
 - Mechanical Loading: Evaluate the assembly for sources of vibration, shock, or other mechanical stresses that could contribute to joint failure.[\[5\]](#)

- Consider Joint Design:
 - Solder Volume: Ensure an adequate volume of solder is present to form a robust fillet, which helps to distribute stress. Solder-starved joints are mechanically weak.
 - Component Placement: Proper component placement and board layout can help to minimize stress on solder joints.^[5]

Data & Properties

Table 1: Physical and Mechanical Properties of Pure Indium

Property	Metric Value	Imperial Value
Melting Point	156.6 °C	313.9 °F
Density	7.31 g/cm ³	0.264 lb/in ³
Tensile Strength	2.7 MPa	392 psi
Shear Strength	6.1 MPa	890 psi
Modulus of Elasticity	12.7 GPa	1840 ksi
Thermal Conductivity	83.7 W/m·K	581 BTU·in/hr·ft ² ·°F
Coefficient of Thermal Expansion	33 µm/m·°C	18.3 µin/in·°F

(Data sourced from multiple references)

Table 2: Properties of Common Indium Solder Alloys

Indalloy® #	Composition (% by weight)	Solidus (°C)	Liquidus (°C)	Tensile Strength (MPa)	Shear Strength (MPa)
1E	52In / 48Sn	118	118	13.1	15.2
290	97In / 3Ag	143	143	-	5.5
4	100In	156.6	156.6	1.9	6.1
2	80In / 15Pb / 5Ag	149	154	17.6	14.8
7	50In / 50Pb	184	212	27.6	20.7

(Data sourced from **Indium** Corporation datasheets)

Experimental Protocols

Protocol 1: Shear Strength Testing of Indium Solder Joints

Objective: To determine the shear strength of an **indium** solder joint, providing a quantitative measure of its mechanical integrity.

Methodology:

- Specimen Preparation: a. Prepare two substrates (e.g., copper coupons) with the desired surface finish. b. Apply flux and a controlled amount of **indium** solder (e.g., as a preform or paste) to one substrate. c. Assemble the second substrate to create a lap shear joint with a defined bond area. d. Reflow the assembly using a controlled temperature profile. e. After cooling, carefully clean any flux residue. f. Securely mount the specimen in the grips of a universal testing machine equipped with a shear test fixture.
- Testing Procedure: a. Apply a compressive or tensile load to the specimen at a constant crosshead speed (e.g., 0.5 mm/min) to induce shear stress in the solder joint. b. Record the load and displacement data until the joint fractures.

- Data Analysis: a. The shear strength is calculated by dividing the maximum load recorded by the area of the solder joint. b. Analyze the fracture surface to determine the failure mode (e.g., ductile fracture within the solder, brittle fracture at the IMC interface).

Protocol 2: Thermal Cycling for Reliability Assessment

Objective: To evaluate the long-term reliability of **indium** solder joints under thermal stress, simulating the effects of temperature fluctuations during device operation.

Methodology:

- Test Vehicle Preparation: a. Assemble test boards with components soldered using the **indium** alloy of interest. Include a daisy chain pattern to allow for in-situ electrical resistance monitoring.
- Thermal Cycling: a. Place the test vehicles in a thermal cycling chamber. b. Program the chamber to cycle between specified temperature extremes (e.g., -40°C to 125°C).[24] c. Define the ramp rate (e.g., 10°C/min) and the dwell time at the temperature extremes (e.g., 5-30 minutes).[24][25] d. Continuously monitor the electrical resistance of the daisy-chained solder joints throughout the test.
- Failure Analysis: a. A significant increase in resistance or an open circuit indicates a solder joint failure. b. Periodically remove samples for cross-sectioning and microstructural analysis to observe crack initiation and propagation. c. Correlate the number of cycles to failure with changes in the solder joint's microstructure and shear strength.

Protocol 3: Cross-Sectioning and SEM/EDS Analysis of Solder Joints

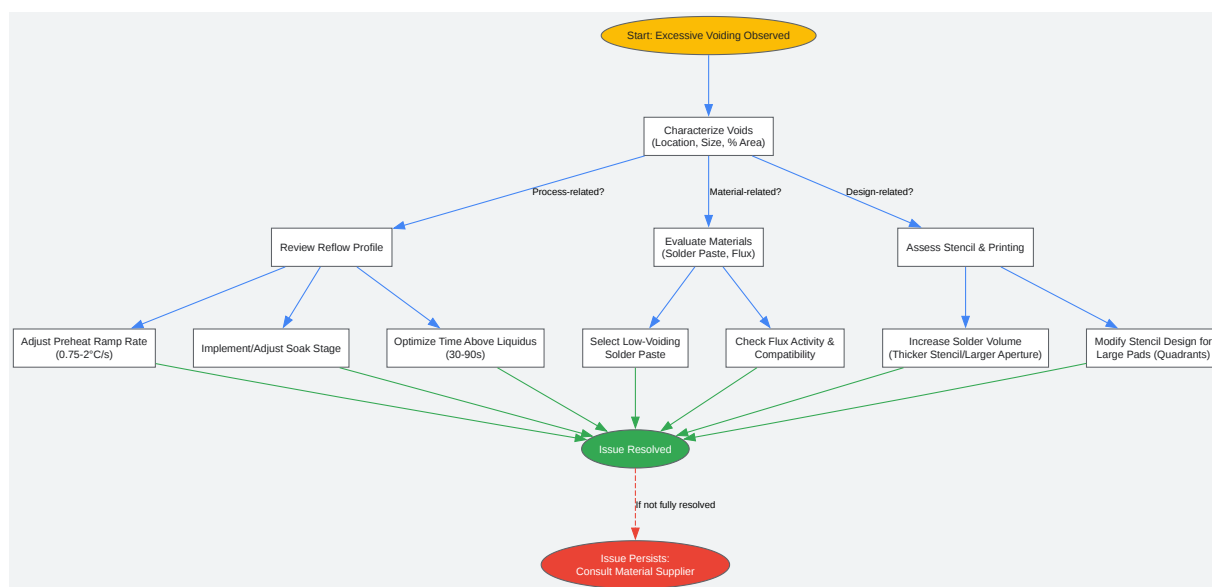
Objective: To visually inspect the internal structure of an **indium** solder joint to identify defects, measure intermetallic (IMC) layer thickness, and analyze elemental composition.

Methodology:

- Sample Encapsulation: a. Carefully cut a section of the board containing the solder joint of interest. b. Mount the section in an epoxy resin to create a puck that is easy to handle for polishing.

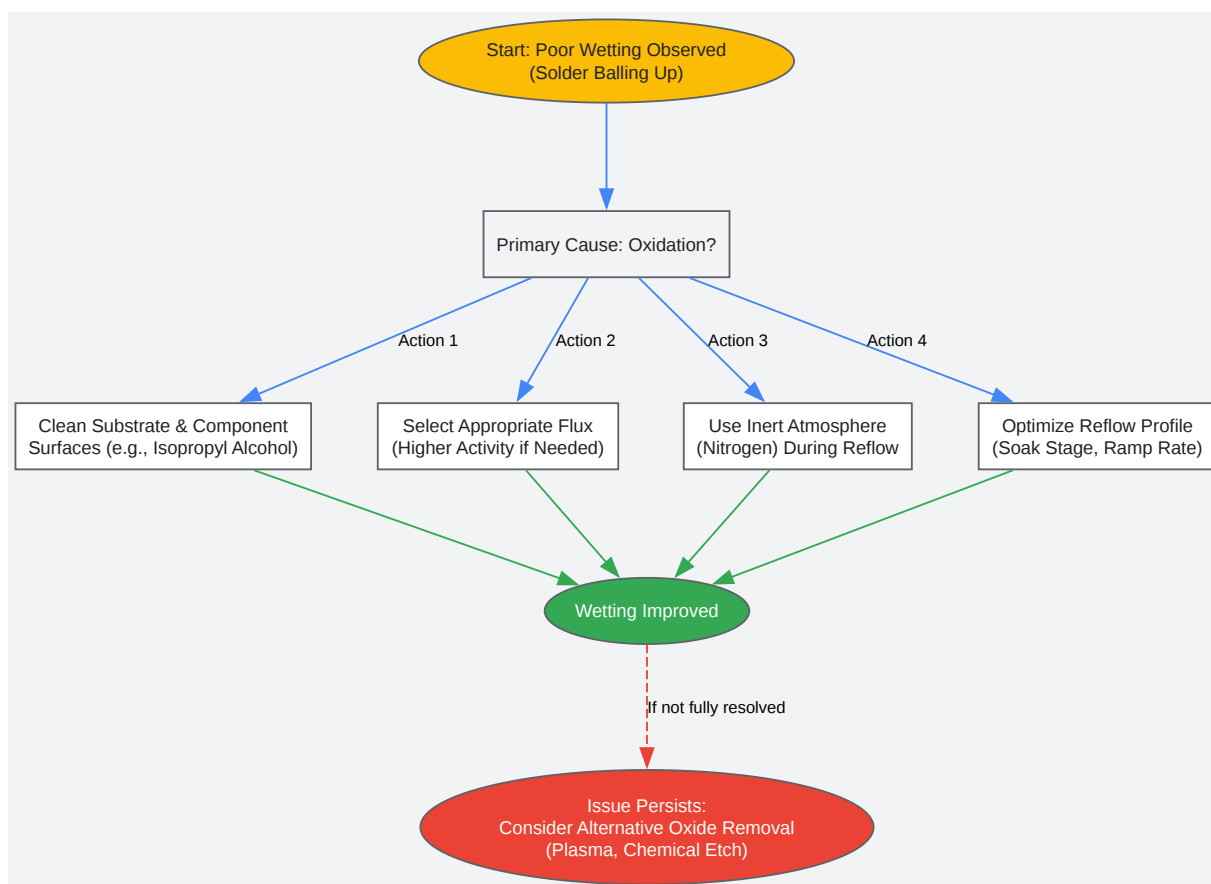
- Grinding and Polishing: a. Begin by grinding the sample with a series of progressively finer grit silicon carbide papers to expose the cross-section of the solder joint. b. Follow with polishing using diamond suspensions of decreasing particle size (e.g., 9 μm , 3 μm , 1 μm) to achieve a mirror-like finish. c. A final polish with a fine colloidal silica or alumina suspension may be used to remove any remaining fine scratches. Note: Due to the softness of **indium**, care must be taken to avoid embedding polishing media into the solder. An alternative method for soft materials is to use an argon ion beam for final polishing.[26]
- Microscopic Analysis: a. Optical Microscopy: Perform an initial examination under an optical microscope to get an overview of the joint quality and identify large defects. b. Scanning Electron Microscopy (SEM): i. Place the polished sample in the SEM chamber. ii. Use backscattered electron (BSE) imaging to obtain high-contrast images of the microstructure, which is ideal for visualizing the IMC layers.[27] iii. Use secondary electron imaging (SEI) for detailed topographical information of the surface.[27] c. Energy Dispersive X-ray Spectroscopy (EDS/EDX): i. Use the EDS detector on the SEM to perform elemental analysis of different regions within the solder joint. ii. This allows for the identification and compositional mapping of the IMC phases.[27]

Visualizations



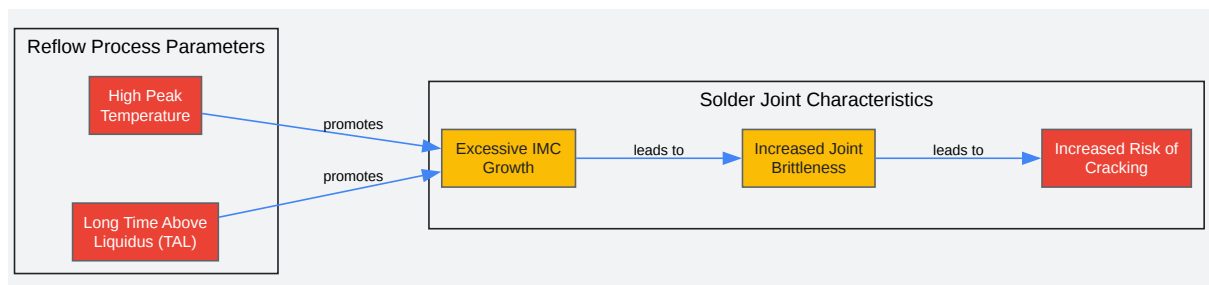
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Caption: Troubleshooting workflow for excessive voiding.



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Caption: Troubleshooting workflow for poor wetting.



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Caption: Relationship between process parameters and brittle joint formation.

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